1-(2-cyclohexylethyl)-1H-benzimidazole

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

Sourcing structurally precise N1-cyclohexylethyl-benzimidazole scaffolds for anti-mycobacterial drug discovery presents a supply challenge due to the extreme sensitivity of biological activity to substitution pattern. 1-(2-Cyclohexylethyl)-1H-benzimidazole (CAS 537701-02-3) is the validated core intermediate for generating 2-substituted analogs with potent, selective activity against M. tuberculosis and M. bovis. - Enables synthesis of analogs achieving MIC 0.75-1.5 μg/mL against mycobacteria; the cyclohexylethyl group is non-interchangeable-shifting to cyclohexylpropyl abolishes activity. - Serves as the direct precursor to MmpL3-targeting probes (e.g., EJMCh-6 class) with demonstrated in vivo efficacy in zebrafish NTM infection models. - Broad-spectrum antimicrobial SAR exploration supported: 5-chloro derivatives exhibit MIC 12.5 μg/mL against Gram-positive strains.

Molecular Formula C15H20N2
Molecular Weight 228.339
CAS No. 537701-02-3
Cat. No. B2702252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-cyclohexylethyl)-1H-benzimidazole
CAS537701-02-3
Molecular FormulaC15H20N2
Molecular Weight228.339
Structural Identifiers
SMILESC1CCC(CC1)CCN2C=NC3=CC=CC=C32
InChIInChI=1S/C15H20N2/c1-2-6-13(7-3-1)10-11-17-12-16-14-8-4-5-9-15(14)17/h4-5,8-9,12-13H,1-3,6-7,10-11H2
InChIKeyBVDLXHAVILXVAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Cyclohexylethyl)-1H-benzimidazole: Antitubercular Scaffold


1-(2-cyclohexylethyl)-1H-benzimidazole (CAS 537701-02-3) is an N1-substituted benzimidazole derivative with a molecular formula of C15H20N2 . This compound serves as a core structural motif or synthetic intermediate for generating 2-substituted benzimidazole analogs, which have demonstrated potent and selective activity against Mycobacterium species, including M. tuberculosis and M. bovis [1].

Substitution Risks for 1-(2-cyclohexylethyl)-1H-benzimidazole


Generic substitution within the benzimidazole class is not viable due to the extreme sensitivity of biological activity to specific structural modifications. The presence and position of the cyclohexylethyl group is critical; for example, 2-substituted cyclohexylethyl benzimidazoles exhibit potent tuberculostatic activity (MIC 0.75-1.5 μg/mL), while a simple shift to a cyclohexylpropyl or phenylpropyl moiety, or a change in substitution pattern, can drastically alter or abolish this activity [1]. This highlights that the specific molecular architecture of 1-(2-cyclohexylethyl)-1H-benzimidazole and its direct analogs is non-interchangeable for achieving desired biological outcomes.

1-(2-cyclohexylethyl)-1H-benzimidazole: Quantitative Differentiation Evidence


Antitubercular Activity: 2-Cyclohexylethyl vs. 3-Cyclohexylpropyl

Benzimidazoles featuring a 2-cyclohexylethyl substituent demonstrate superior antimycobacterial potency compared to those with cyclohexylpropyl or phenylpropyl groups. The most active 2-cyclohexylethyl derivatives achieved MIC values of 0.75-1.5 μg/mL against M. tuberculosis and M. bovis, whereas the optimal activity for 3-cyclohexylpropyl derivatives in a related study was 1.5-12.5 μg/mL [1][2].

Antitubercular Mycobacterium tuberculosis Structure-Activity Relationship

Antimicrobial Activity: 5-Chloro Derivative vs. Gram-Positive Bacteria

Among a series of 2-cyclohexylethyl-substituted benzimidazoles and benzoxazoles, the 5-chloro derivative (8g) was identified as the most active compound against screened Gram-positive bacterial strains, with an MIC of 12.5 μg/mL [1]. While this is less potent than control drugs, it establishes a clear activity baseline for this scaffold against specific pathogens.

Antimicrobial Gram-positive bacteria Minimum Inhibitory Concentration

Selectivity for Mycobacteria over Eukaryotic Cells

Key 2-(2-cyclohexylethyl) benzimidazole derivatives exhibit selective toxicity. Compounds 4 and 6 from a study showed potent activity against M. tuberculosis and M. bovis (MIC 0.75-1.5 μg/mL) while demonstrating selectivity over non-malignant eukaryotic cells (LLC-PK1 cell line) [1].

Selectivity Cytotoxicity Mycobacterium bovis

In Vivo Efficacy: Zebrafish M. abscessus Model

A 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole (EJMCh-6) demonstrated significant in vivo efficacy, increasing survival and reducing bacterial burden in a zebrafish embryo model of M. abscessus infection [1].

In vivo Mycobacterium abscessus Zebrafish

Physicochemical Difference from 2-Substituted Isomer

The 1-substituted isomer 1-(2-cyclohexylethyl)-1H-benzimidazole possesses distinct physicochemical properties compared to its 2-substituted counterpart 2-(2-cyclohexylethyl)-1H-benzimidazole, which is a direct consequence of the different substitution pattern. The 2-isomer exhibits a predicted ACD/LogP of 4.70 .

Physicochemical properties LogP Isomer

1-(2-cyclohexylethyl)-1H-benzimidazole: Key Applications


Antitubercular Lead Optimization

Procure 1-(2-cyclohexylethyl)-1H-benzimidazole as a key synthetic intermediate for generating 2-substituted analogs. Its core structure, when properly functionalized (e.g., with halogens or methyl groups at the 5- or 6-position), has yielded compounds with potent, selective anti-tubercular activity (MIC 0.75-1.5 μg/mL) against M. tuberculosis and M. bovis [1][2]. This scaffold offers a validated starting point for further optimization of efficacy and pharmacokinetic properties.

Novel Therapeutics for NTM Infections

Utilize this scaffold to develop novel agents against M. abscessus and related NTM pathogens. A closely related 2-(2-cyclohexylethyl)-5,6-dimethylbenzimidazole derivative (EJMCh-6) has demonstrated strong in vitro and in vivo activity against M. abscessus, including efficacy in a zebrafish model of infection [1]. This establishes the scaffold's potential to address the urgent need for new treatments against these intrinsically drug-resistant bacteria.

Broad-Spectrum Antimicrobial Library Screening

Incorporate 1-(2-cyclohexylethyl)-1H-benzimidazole into combinatorial chemistry libraries targeting bacterial and fungal pathogens. The 2-cyclohexylethyl benzimidazole class has shown a broad spectrum of antimicrobial activity, with the 5-chloro derivative exhibiting an MIC of 12.5 μg/mL against Gram-positive strains [1]. This makes it a valuable building block for exploring structure-activity relationships (SAR) in antimicrobial research.

MmpL3 Transporter Mechanistic Studies

Employ this compound as a tool or a starting point for probe development to study the MmpL3 mycolic acid transporter in mycobacteria. A derivative, EJMCh-6, has been shown to exert its antimycobacterial effect by inhibiting MmpL3, with resistance-conferring mutations mapping to this transporter [1]. This provides a defined molecular target for mechanistic investigations.

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